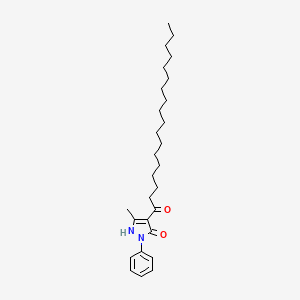
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 2-chloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chloro-4-nitroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include:
Solvent: Common solvents include acetic acid or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 1-(2-Amino-4-chlorophenyl)pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2-one: Similar structure but lacks the second carbonyl group.
1-(2-Chloro-4-nitrophenyl)pyrrolidine: Lacks the carbonyl groups entirely.
1-(2-Chloro-4-nitrophenyl)pyrrole: Contains a five-membered ring but with different electronic properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the nitro and chloro substituents on the phenyl ring, combined with the pyrrolidine-2,5-dione scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
35581-03-4 |
|---|---|
Molecular Formula |
C10H7ClN2O4 |
Molecular Weight |
254.62 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 |
InChI Key |
QSKTXKNNHJPBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)


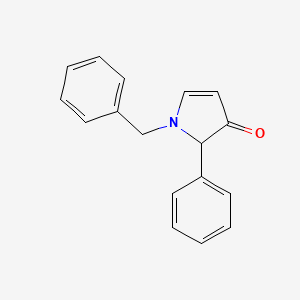
![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)
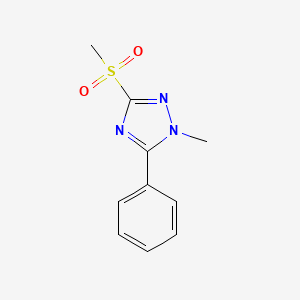
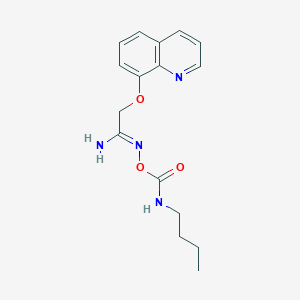
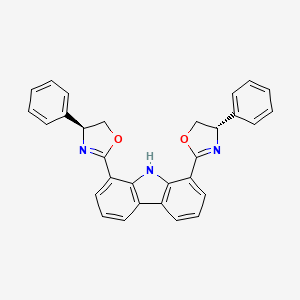
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
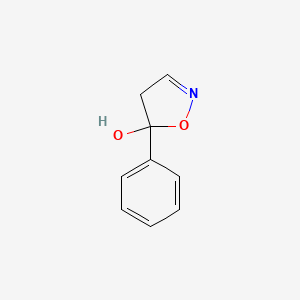
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)

